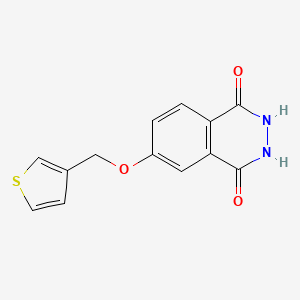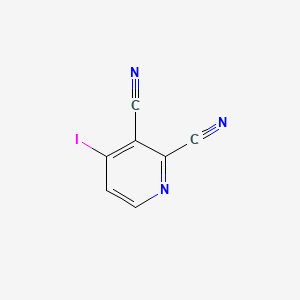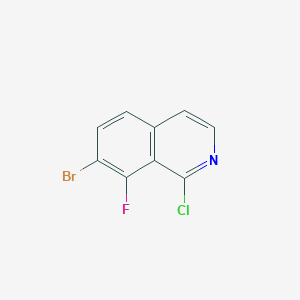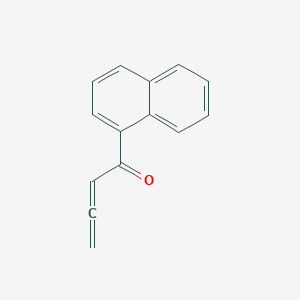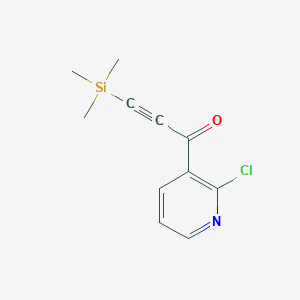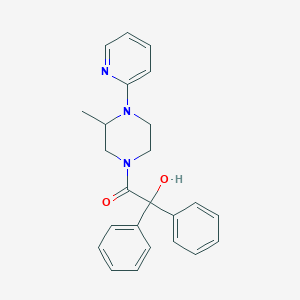
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a tert-butyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine typically involves the reaction of tert-butylamine with a suitable pyrrole derivative. One common method involves the condensation of tert-butylamine with a pyrrole-3-carboxaldehyde under acidic conditions, followed by reduction to yield the desired amine. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like magnesium sulfate to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems, which provide better control over reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butylamine: A simpler amine with similar reactivity but lacking the pyrrole ring.
Pyrrole: The parent compound without the tert-butyl and methanamine substitutions.
(1-(tert-Butyl)-1H-pyrazol-5-yl)methanamine: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is unique due to its combination of a tert-butyl group and a pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and potential pharmaceuticals .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
(1-tert-butylpyrrol-3-yl)methanamine |
InChI |
InChI=1S/C9H16N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,6,10H2,1-3H3 |
Clé InChI |
PKDPUXULDFNIGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



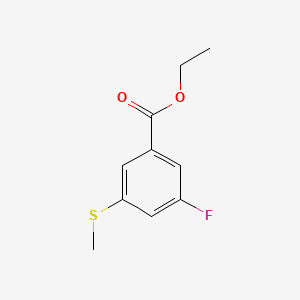
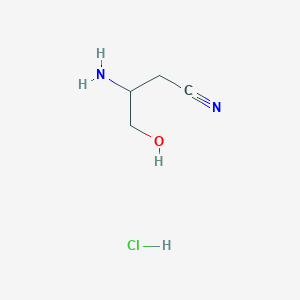
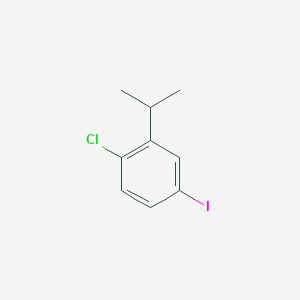
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
